Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Description
Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a structurally complex molecule featuring a benzoazepine core fused with a substituted benzoyl group and an ethyl carboxylate moiety. The benzoazepine ring (a seven-membered lactam) is substituted at position 1 with a 2-methyl-4-(3-methylpyrazol-1-yl)benzoyl group and at position 4 with an ethyl ester.
Properties
IUPAC Name |
ethyl 1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-4-32-25(31)21-12-13-27(22-8-6-5-7-20(22)23(21)29)24(30)19-10-9-18(15-16(19)2)28-14-11-17(3)26-28/h5-11,14-15,21H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDPEWVPZISJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C2=CC=CC=C2C1=O)C(=O)C3=C(C=C(C=C3)N4C=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole and benzoazepine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a lead compound for drug development, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.
Industry: Its derivatives could be used in the development of new materials or as intermediates in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The benzoazepine core in the target compound increases molecular weight and complexity compared to pyrazole-based analogs .
- The 3-methylpyrazole substituent on the benzoyl group may enhance π-π stacking interactions, similar to sulfonyl or benzothiazole groups in analogs .
- Ethyl ester groups are conserved across compounds, suggesting shared metabolic pathways (e.g., esterase-mediated hydrolysis) .
Physicochemical Properties
- Solubility : The ethyl ester group improves solubility in organic solvents compared to free acids, a feature shared with analogs .
- LogP: The benzoazepine core (higher aromaticity) likely increases logP vs.
- Thermal Stability : Crystallographic data for analogs (e.g., ) suggest stable packing via hydrogen bonds and van der Waals interactions, a trait extendable to the target compound .
Biological Activity
Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound features a unique structure that includes a benzo[b]azepine core, a pyrazole ring, and various functional groups that contribute to its biological activity.
Molecular Formula
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have been shown to inhibit cancer cell proliferation effectively.
Case Study:
A study demonstrated that derivatives of pyrazole exhibited IC50 values ranging from 0.20 to 2.58 µM against various cancer cell lines, suggesting potent anticancer activity comparable to established chemotherapeutics . The structure-activity relationship (SAR) analysis highlighted that substitutions on the phenyl ring significantly influence cytotoxicity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.20 | A549 (Lung) |
| Compound B | 0.50 | MCF7 (Breast) |
| Ethyl Compound | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Research has shown that similar compounds exhibit broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL.
Case Study:
One study reported that pyrazole derivatives demonstrated significant antibacterial effects against E. coli and S. aureus with MIC values below 10 µg/mL . The mechanism of action is hypothesized to involve DNA gyrase inhibition, which is crucial for bacterial replication.
| Pathogen | MIC (µg/mL) | Compound |
|---|---|---|
| E. coli | <10 | Ethyl Compound |
| S. aureus | <10 | Ethyl Compound |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties have been evaluated through HRBC membrane stabilization assays.
Research Findings:
In vitro studies showed that the compound could stabilize red blood cell membranes with percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential . This suggests the compound may mitigate inflammatory responses in biological systems.
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step cyclization and condensation reactions. Key steps include:
- Cyclocondensation : Reacting ethyl acetoacetate with aryl hydrazines or substituted benzaldehydes to form pyrazole intermediates .
- Biginelli Reaction : One-pot condensation of aldehydes, β-keto esters, and thioureas to generate tetrahydropyrimidine scaffolds, followed by cyclization with reagents like 3-amino-5-methylisoxazole .
- Ester Hydrolysis : Basic hydrolysis of intermediate esters (e.g., ethyl carboxylate derivatives) to yield carboxylic acid moieties, ensuring purity via recrystallization .
- Purification : Column chromatography or crystallization using solvents like ethanol or acetonitrile to isolate the final product .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy : Use and NMR to verify substituent positions and aromatic proton environments. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by analyzing single-crystal structures (e.g., as demonstrated for thiazole-pyrazole hybrids in ) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with theoretical values (e.g., ±1 Da tolerance) .
- IR Spectroscopy : Identify functional groups like carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) stretches .
Advanced: How to optimize reaction yields when synthesizing this compound?
Methodological Answer:
Employ Design of Experiments (DoE) and statistical modeling:
- Factor Screening : Test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh) at 2–5 mol%) .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., reactant molar ratios and reaction time) to identify optimal conditions .
- Continuous-Flow Systems : Improve reproducibility and scalability using flow reactors, as shown in diphenyldiazomethane synthesis .
- In Situ Monitoring : Use HPLC or FTIR to track reaction progress and adjust parameters dynamically .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Address discrepancies using multi-technique validation :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex heterocyclic systems (e.g., benzoazepine scaffolds) .
- Elemental Analysis : Confirm empirical formulas (e.g., CHNO) with ≤0.3% error margins .
- Replicate Experiments : Repeat syntheses under controlled conditions to rule out human error or contamination .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies integrate synthesis, bioassays, and computational tools:
- Analog Synthesis : Modify substituents (e.g., methyl vs. trifluoromethyl groups on the pyrazole ring) and assess bioactivity changes .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
- In Vitro Assays : Test cytotoxicity (IC), enzyme inhibition (e.g., COX-2 or CYP450), or receptor binding affinity (K) .
- Data Correlation : Use regression analysis to link structural descriptors (e.g., logP, polar surface area) with biological activity .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Light Sensitivity : Protect from UV exposure using amber glass vials, especially for azepine derivatives prone to photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis in humid environments .
Advanced: How to handle conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (e.g., MTT assay) .
- Orthogonal Assays : Validate results with complementary techniques (e.g., fluorescence polarization vs. SPR for binding studies) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or platform-specific biases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
